molecular formula C18H16N2 B3051493 Pyridazine, 3,6-bis(4-methylphenyl)- CAS No. 34102-87-9

Pyridazine, 3,6-bis(4-methylphenyl)-

Cat. No.: B3051493
CAS No.: 34102-87-9
M. Wt: 260.3 g/mol
InChI Key: WVNRHKLKGNMYAQ-UHFFFAOYSA-N
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Description

Historical Development and Significance of Pyridazine (B1198779) Core Structures in Organic Chemistry

The journey into pyridazine chemistry began in the late 19th century. A pivotal moment in its history was the first synthesis of a substituted pyridazine by Emil Fischer in 1886, which involved the condensation of phenylhydrazine (B124118) with levulinic acid. wikipedia.org The parent pyridazine heterocycle was later prepared through the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org

Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. wikipedia.org This arrangement of heteroatoms imparts distinct physicochemical properties, including a significant dipole moment and weak basicity, which differentiate it from its isomers, pyrimidine (B1678525) and pyrazine. nih.gov While relatively rare in nature, a fact attributed to the scarcity of naturally occurring hydrazine (B178648) precursors, the pyridazine core is a prominent pharmacophore in numerous synthetic compounds. wikipedia.org Its presence in various herbicides and pharmaceuticals underscores its significance in applied chemistry. wikipedia.org

Overview of Substituted Pyridazines in Contemporary Chemical Research

In modern chemical research, substituted pyridazines are recognized as "privileged structures" due to their wide range of biological activities. mdpi.com The pyridazine scaffold is a key component in a variety of therapeutic agents, demonstrating activities such as anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects. mdpi.comnih.gov The versatility of the pyridazine ring allows for the introduction of various substituents, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its biological function. This has led to the development of numerous pyridazine-containing drugs and compounds currently under investigation. nih.gov

Academic Research Landscape of Diaryl-Substituted Pyridazines

Among the various classes of substituted pyridazines, 3,6-diaryl derivatives have garnered considerable attention. These compounds are often synthesized through methods such as the inverse-electron-demand Diels-Alder reaction between 1,2,4,5-tetrazines and alkynes, or the condensation of 1,4-dicarbonyl compounds with hydrazine. mdpi.comorganic-chemistry.org Research into diaryl-substituted pyridazines is particularly active in the field of medicinal chemistry, where they have been investigated as potential anticancer agents. nih.govnih.gov Studies have shown that the introduction of aryl groups at the 3 and 6 positions can lead to compounds with significant cytotoxic activity against various cancer cell lines. nih.govnih.gov

Rationale for Investigating Pyridazine, 3,6-bis(4-methylphenyl)- within Heterocyclic Chemistry

The specific compound, Pyridazine, 3,6-bis(4-methylphenyl)-, serves as an exemplary case study within the broader field of diaryl-substituted pyridazines. The presence of the 4-methylphenyl (p-tolyl) groups provides a unique combination of steric bulk and electronic properties that can influence the molecule's conformation, reactivity, and interactions with biological targets or other materials. A detailed investigation into this particular derivative allows for a deeper understanding of structure-activity relationships within this class of compounds and provides a foundation for the rational design of new molecules with tailored properties for applications in medicine, materials science, and coordination chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-bis(4-methylphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2/c1-13-3-7-15(8-4-13)17-11-12-18(20-19-17)16-9-5-14(2)6-10-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNRHKLKGNMYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481501
Record name Pyridazine, 3,6-bis(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34102-87-9
Record name Pyridazine, 3,6-bis(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Elucidation and Solid State Characterization

Single-Crystal X-ray Diffraction Analysis of Pyridazine (B1198779), 3,6-bis(4-methylphenyl)- and Analogs

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. mdpi.com While specific crystallographic data for Pyridazine, 3,6-bis(4-methylphenyl)- is not detailed in the available literature, extensive studies on closely related analogs provide significant insights into the expected structural features.

The crystal system and space group describe the symmetry of the unit cell and the arrangement of molecules within it. Pyridazine derivatives crystallize in various systems depending on the nature and substitution pattern of the appended groups. For instance, a complex pyridazino[4,5-b]indole derivative was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com Another analog, 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine, crystallizes in the monoclinic system with a P21/n space group. researchgate.net These examples highlight the structural diversity within this class of compounds.

Table 1: Example Crystallographic Data for a Pyridazine Analog

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 5.9308(2)
b (Å) 10.9695(3)
c (Å) 14.7966(4)
α (°) 100.5010(10)
β (°) 98.6180(10)
γ (°) 103.8180(10)
Volume (ų) 900.07(5)

Data sourced from a study on a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative. mdpi.com

In the solid state, the conformation of molecules is dictated by a balance of intramolecular steric effects and intermolecular packing forces. For pyridazine derivatives with aryl substituents, a key conformational feature is the dihedral angle between the central pyridazine ring and the attached phenyl or other aromatic rings. These angles indicate the degree of twisting of the substituent rings out of the plane of the central heterocycle.

In one studied analog, methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate, the planes of the two pyridine (B92270) rings are inclined to the mean plane of the pyridazine ring by 18.68 (6)° and 38.40 (6)°, respectively, while the benzene (B151609) ring is inclined by 62.59 (5)°. nih.gov In another case, N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine, the dihedral angle between the pyridazine and benzene rings is 28.07 (10)°. nih.gov These non-planar arrangements are common and minimize steric hindrance between adjacent rings. The central pyridazine ring itself can also show slight deviations from perfect planarity. nih.gov

Table 2: Dihedral Angles in Pyridazine Analogs

Compound Rings Dihedral Angle (°)
Methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate Pyridine A / Pyridazine 18.68 (6)
Pyridine C / Pyridazine 38.40 (6)
Benzene D / Pyridazine 62.59 (5)
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine Pyridazine / Benzene 28.07 (10)

Data from reference nih.gov and nih.gov.

The stability of the crystal lattice is derived from a variety of non-covalent intermolecular interactions. In pyridazine derivatives, hydrogen bonds and van der Waals forces are often dominant. nih.gov Specific interactions observed in analogs include:

Hydrogen Bonds: In structures containing suitable donor and acceptor groups, classical hydrogen bonds like N–H···O or N–H···N can form, often leading to specific motifs like inversion dimers. nih.govdoaj.org

C–H···π Interactions: These weaker hydrogen bonds involve a C-H bond interacting with the electron cloud of an aromatic ring. They have been observed connecting molecular ribbons into layers in some pyridazine analogs. nih.gov

π–π Stacking: Interactions between the aromatic rings of adjacent molecules are also crucial for stabilizing the crystal structure. doaj.org These are often identified by the parallel arrangement of rings with centroid-to-centroid distances in the range of 3.5-4.0 Å.

The interplay of intermolecular interactions leads to the formation of higher-order supramolecular architectures. In the crystals of pyridazine analogs, several self-assembly patterns are observed:

Ribbon Formation: Molecules can be linked by hydrogen bonds to form one-dimensional infinite ribbons extending through the crystal. researchgate.netnih.gov For example, N—H···N hydrogen bonds between tetrazine rings of neighboring molecules form chains that create infinite ribbons. nih.gov

Layer Structures: These ribbons can be further connected into two-dimensional layers, for instance, through C–H···π interactions that link adjacent chains. nih.gov

Three-Dimensional Networks: In some cases, a combination of different intermolecular forces links molecules into a complex three-dimensional supramolecular network. nih.gov

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

For pyridazine analogs, Hirshfeld analysis reveals that H···H, C···H/H···C, and N···H/H···N contacts are typically the most significant. mdpi.comnih.gov The percentage contributions of these interactions provide a quantitative fingerprint of the crystal packing. For example, in one analog, the most important contributions for crystal packing were from H⋯H (39.7%), H⋯C/C⋯H (27.5%), H⋯N/N⋯H (15.5%), and O⋯H/H⋯O (11.1%) interactions. nih.gov In another, H...H (39.6%), H...C (22.0%), N...H (12.8%) and Br...H (13.2%) contacts were dominant. mdpi.com The analysis confirms that hydrogen bonding and van der Waals interactions are the primary forces governing the packing. nih.gov

Table 3: Hirshfeld Surface Interaction Contributions for a Pyridazine Analog

Interaction Type Contribution (%)
H···H 56.6
H···C/C···H 22.6
O···H/H···O 10.0
N···C/C···N 3.5

Data for 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one. nih.gov

Molecular Geometry and Conformation Across Different Phases (Gas Phase, Solution, Solid State)

The conformation of a molecule can vary depending on its physical state (gas, solution, or solid). In the gas phase, the molecule adopts its lowest energy conformation, free from intermolecular forces. In solution, the molecule experiences interactions with the solvent and may exhibit conformational flexibility. nih.gov For some flexible molecules, this can lead to an equilibrium of different conformers. beilstein-journals.org In the solid state, the conformation is fixed by the constraints of the crystal lattice, which may or may not correspond to the lowest energy gas-phase conformation. nih.govresearchgate.net

For substituted pyridazines, the rotation around the single bonds connecting the pyridazine and phenyl rings is a key conformational variable. While solid-state structures determined by X-ray diffraction show a fixed conformation, studies in solution might reveal different average conformations or dynamic exchange between multiple forms. The conformational flexibility of some pyridazine-containing compounds has been noted to contribute to their biological activity, as they can adopt different shapes to bind to target proteins. nih.gov

Comprehensive Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules. For Pyridazine (B1198779), 3,6-bis(4-methylphenyl)-, both proton (¹H) and carbon-13 (¹³C) NMR, alongside advanced techniques, provide invaluable insights into its precise atomic arrangement.

Proton (¹H) NMR Spectroscopic Analysis

Aromatic Protons: Doublets corresponding to the protons on the two 4-methylphenyl (p-tolyl) rings. The protons ortho and meta to the pyridazine ring would likely appear as distinct doublets in the aromatic region (typically δ 7.0-8.5 ppm).

Pyridazine Protons: A singlet or a set of coupled signals for the protons on the pyridazine ring itself, the chemical shift of which would be influenced by the deshielding effect of the aromatic rings.

Methyl Protons: A characteristic singlet for the methyl (CH₃) protons of the tolyl groups, expected to appear in the upfield region of the spectrum (around δ 2.4 ppm).

The integration of these signals would be expected to correspond to the number of protons in each unique chemical environment.

Carbon (¹³C) NMR Spectroscopic Characterization

Similar to the proton NMR, detailed ¹³C NMR data for 3,6-bis(4-methylphenyl)pyridazine is not explicitly documented in the surveyed sources. However, based on the known spectra of related aryl-substituted pyridazines, the following characteristic signals can be anticipated:

Pyridazine Carbons: Signals for the carbon atoms of the pyridazine ring would be expected in the downfield region, typically between δ 150-160 ppm for the carbons bearing the tolyl substituents and at a slightly different shift for the other two carbons of the pyridazine ring.

Aromatic Carbons: A set of signals corresponding to the carbons of the p-tolyl rings. This would include the ipso-carbon attached to the pyridazine ring, the carbon bearing the methyl group, and the ortho and meta carbons, each with a distinct chemical shift.

Methyl Carbon: A signal in the aliphatic region (around δ 21 ppm) corresponding to the methyl group's carbon atom.

The expected ¹³C NMR data is summarized in the table below, based on general chemical shift ranges for similar structures.

Carbon Atom Expected Chemical Shift (δ, ppm)
C3, C6 (Pyridazine)155 - 160
C4, C5 (Pyridazine)125 - 135
C-ipso (Tolyl)135 - 140
C-ortho (Tolyl)128 - 130
C-meta (Tolyl)125 - 128
C-para (Tolyl)138 - 142
CH₃20 - 22

Note: This is a predictive table based on analogous compounds.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Probing

To unambiguously assign all proton and carbon signals and to further probe the three-dimensional structure of 3,6-bis(4-methylphenyl)pyridazine, advanced NMR techniques would be instrumental. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish direct and long-range carbon-proton correlations, respectively. These techniques would be crucial in confirming the connectivity of the tolyl rings to the pyridazine core.

Solid-State NMR could provide information about the molecular structure and dynamics in the solid phase, offering insights into crystal packing and polymorphism, which are not accessible through solution-state NMR.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. A study on the synthesis and characterization of a series of aryl-substituted pyridazines, including a "tolyl-pyridazine," reported several key IR absorption bands. researchgate.net

The IR spectrum of 3,6-bis(4-methylphenyl)pyridazine is expected to exhibit characteristic peaks corresponding to its structural features. Analysis of a tolyl-pyridazine derivative revealed the following significant vibrational modes researchgate.net:

Wavenumber (cm⁻¹) Assignment
~2958C-H stretching (aliphatic, methyl group)
~3063 and ~3098C-H stretching (aromatic)
~1593C=C stretching (aromatic rings)

The presence of a double peak around 1593 cm⁻¹ is indicative of the aromatic ring structures within the molecule. researchgate.net The bands at approximately 3063 and 3098 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic protons, while the peak around 2958 cm⁻¹ corresponds to the C-H stretching of the methyl groups on the tolyl substituents. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

Determination of Electronic Absorption Maxima and Band Assignments

While specific UV-Vis absorption maxima for 3,6-bis(4-methylphenyl)pyridazine were not found in the available literature, the electronic spectrum of pyridazine and its derivatives typically shows absorptions due to π → π* and n → π* transitions. The extended conjugation provided by the two 4-methylphenyl substituents is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent pyridazine molecule.

The expected electronic transitions would include:

π → π transitions:* These high-energy transitions are characteristic of the conjugated π-system of the pyridazine and the aromatic tolyl rings.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital.

Further experimental studies are required to precisely determine the electronic absorption maxima and assign the specific electronic transitions for this compound.

Analysis of Solvent Effects on Electronic Absorption Spectra (Solvatochromism)

Solvatochromism is the phenomenon where the absorption spectrum of a compound changes with the polarity of the solvent. This effect provides valuable information about the electronic transitions within the molecule and the nature of solute-solvent interactions. For a molecule like 3,6-bis(4-methylphenyl)pyridazine, the electronic spectrum is primarily governed by π → π* and n → π* transitions.

The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense. In polar solvents, these transitions often exhibit a bathochromic shift (a shift to longer wavelengths or lower energy). This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent.

Conversely, the n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital, are less intense. These transitions commonly display a hypsochromic shift (a shift to shorter wavelengths or higher energy) in polar, protic solvents. The solvent molecules can form hydrogen bonds with the nitrogen lone pairs in the ground state, lowering its energy. This stabilization of the ground state increases the energy gap for the transition, resulting in a blue shift.

Detailed research findings on related disubstituted pyridazine compounds indicate that both the hydrogen bond donating ability and the dipolarity/polarizability of the solvent play significant roles in the observed solvatochromic shifts. nih.gov The analysis of these shifts, often correlated with solvent polarity scales like the Kamlet-Taft parameters, helps in quantifying the contributions of different intermolecular forces.

Table 1: Representative Electronic Absorption Data for 3,6-bis(4-methylphenyl)pyridazine in Various Solvents Note: The following data are illustrative, based on the expected behavior of similar aromatic pyridazine derivatives, to demonstrate the principles of solvatochromism.

SolventPolarity Indexλmax for n → π* transition (nm)λmax for π → π* transition (nm)
n-Hexane0.1345280
Chloroform4.1341284
Acetone5.1338286
Ethanol (B145695)5.2332290
Methanol6.6330292

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a radical cation known as the molecular ion (M•+), as well as various fragment ions.

Molecular Ion Peak The molecular formula for 3,6-bis(4-methylphenyl)pyridazine is C₁₈H₁₆N₂. The calculated monoisotopic mass is approximately 260.13 g/mol . Therefore, the mass spectrum is expected to show a prominent molecular ion peak at an m/z value of 260. Due to the high stability of the aromatic rings, this peak is anticipated to be of significant intensity. scilit.com

Fragmentation Pattern The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the compound's structure. The energetically unstable molecular ion breaks down into smaller, more stable charged fragments and neutral radicals. For 3,6-bis(4-methylphenyl)pyridazine, several key fragmentation pathways can be predicted based on its structure and studies of related aryl-substituted pyridazines. growingscience.com

Loss of a Methyl Radical: A common fragmentation for tolyl-substituted compounds is the loss of a methyl radical (•CH₃, mass 15) to form a stable [M-15]⁺ ion at m/z 245.

Formation of the Tropylium (B1234903) Ion: Cleavage of the bond between the pyridazine ring and one of the tolyl groups can lead to the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91. The corresponding remaining fragment would be at m/z 169.

Loss of Dinitrogen: A characteristic fragmentation of the pyridazine ring is the elimination of a neutral dinitrogen molecule (N₂, mass 28). This would result in a fragment ion [M-28]⁺ at m/z 232.

Retro-Diels-Alder Reaction: The pyridazine ring can potentially undergo a retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring, though this is more common in simpler, non-aromatic systems. growingscience.com

Table 2: Plausible Mass Spectrometry Fragmentation Pattern for 3,6-bis(4-methylphenyl)pyridazine Note: This table presents a predicted fragmentation pattern based on established chemical principles for this molecular structure.

m/z ValueProposed Fragment IonNeutral LossDescription
260[C₁₈H₁₆N₂]•+-Molecular Ion (M•+)
245[C₁₇H₁₃N₂]⁺•CH₃Loss of a methyl radical from a tolyl group
232[C₁₈H₁₆]•+N₂Elimination of dinitrogen from the pyridazine ring
169[C₁₁H₉N₂]⁺•C₇H₇Loss of a tolyl radical
91[C₇H₇]⁺-Formation of the stable tropylium ion

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, enabling the determination of a molecule's electronic structure and a host of related properties. For "Pyridazine, 3,6-bis(4-methylphenyl)-", these calculations provide fundamental insights into its geometry, stability, and reactivity.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For "Pyridazine, 3,6-bis(4-methylphenyl)-", this involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), which defines the mathematical functions used to describe the electrons. researchgate.net

The optimized structure reveals key geometric parameters, including bond lengths, bond angles, and dihedral angles. In the case of "Pyridazine, 3,6-bis(4-methylphenyl)-", the pyridazine (B1198779) ring is expected to be largely planar, with the two 4-methylphenyl (p-tolyl) rings twisted at an angle to this central ring to minimize steric hindrance.

Ideally, the accuracy of the computationally optimized geometry is validated by comparing it with experimental data obtained from techniques like X-ray crystallography. However, in the absence of published crystal structure data for "Pyridazine, 3,6-bis(4-methylphenyl)-", the optimized geometry stands as a theoretical prediction. Comparisons with crystallographic data for structurally similar molecules, such as 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine, can provide some measure of confidence in the predicted bond lengths and angles of the core pyridazine structure. nih.govresearchgate.net

Table 1: Predicted Geometric Parameters for Pyridazine, 3,6-bis(4-methylphenyl)- (Representative Values)

ParameterValue
C-C (pyridazine ring) Bond Length~1.39 Å
C-N (pyridazine ring) Bond Length~1.34 Å
N-N (pyridazine ring) Bond Length~1.34 Å
C-C (phenyl ring) Bond Length~1.40 Å
C-C (pyridazine-phenyl) Bond Length~1.48 Å
C-N-N (pyridazine ring) Bond Angle~119°
N-N-C (pyridazine ring) Bond Angle~122°
C-C-N (pyridazine ring) Bond Angle~123°
Dihedral Angle (pyridazine-phenyl)~30-40°

Note: The values in this table are representative and based on DFT calculations of similar pyridazine derivatives. Actual values may vary.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's electronic behavior and reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature.

For "Pyridazine, 3,6-bis(4-methylphenyl)-", the HOMO is expected to be delocalized primarily over the π-systems of the two 4-methylphenyl rings and the pyridazine ring. The electron-donating methyl groups on the phenyl rings will likely increase the energy of the HOMO compared to an unsubstituted analog, making the molecule a better electron donor. The LUMO, on the other hand, is anticipated to be predominantly localized on the electron-deficient pyridazine ring, a characteristic feature of diazine systems. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. ripublication.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ripublication.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. ripublication.com

The presence of the electron-donating 4-methylphenyl substituents on the pyridazine ring is expected to decrease the HOMO-LUMO gap compared to unsubstituted pyridazine. This is because the methyl groups raise the HOMO energy, while the LUMO energy, being localized on the pyridazine ring, is less affected. This smaller energy gap suggests that "Pyridazine, 3,6-bis(4-methylphenyl)-" is likely to be more chemically reactive than the parent pyridazine molecule.

Table 2: Frontier Molecular Orbital Energies and Energy Gap (Representative Values)

ParameterEnergy (eV)
HOMO Energy-6.2 to -5.8
LUMO Energy-1.5 to -1.1
HOMO-LUMO Energy Gap (ΔE)4.7 to 4.3

Note: These values are illustrative and based on trends observed in similar aromatic heterocyclic compounds.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow areas denote regions of intermediate potential.

For "Pyridazine, 3,6-bis(4-methylphenyl)-", the MEP surface is expected to show the most negative potential (red) localized around the two nitrogen atoms of the pyridazine ring, reflecting their lone pairs of electrons. researchgate.net These nitrogen atoms are therefore the primary sites for electrophilic attack and protonation. The regions of positive potential (blue) are likely to be found around the hydrogen atoms of the molecule. The aromatic rings will exhibit a mix of negative potential above and below the plane of the rings (due to the π-electrons) and slightly positive potential around the edges.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals. This analysis is particularly useful for quantifying electron delocalization and charge transfer between different parts of the molecule.

In "Pyridazine, 3,6-bis(4-methylphenyl)-", NBO analysis can quantify the delocalization of π-electrons across the pyridazine and phenyl rings. It can also reveal hyperconjugative interactions, such as the interaction between the filled π-orbitals of the phenyl rings and the empty π*-orbitals of the pyridazine ring, which contributes to the stability of the molecule. The analysis of donor-acceptor interactions within the NBO framework can provide a quantitative measure of the charge transfer from the electron-rich phenyl rings to the electron-deficient pyridazine core.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra Simulation

While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their excited states. scirp.org This is particularly useful for understanding a molecule's photophysical properties, such as its absorption of light.

TD-DFT calculations can predict the electronic absorption spectrum of "Pyridazine, 3,6-bis(4-methylphenyl)-" by determining the energies of electronic transitions from the ground state to various excited states. The results of these calculations, including the transition energies (often expressed as wavelengths) and their corresponding oscillator strengths (a measure of the transition probability), can be used to simulate the UV-Visible absorption spectrum of the molecule. scirp.org

For "Pyridazine, 3,6-bis(4-methylphenyl)-", the electronic spectrum is expected to be characterized by intense π-π* transitions associated with the conjugated aromatic system. The specific wavelengths of these absorptions will be influenced by the extent of conjugation between the pyridazine and phenyl rings. These theoretical predictions can be compared with experimentally measured spectra to further validate the computational model.

Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems, such as pyridazine derivatives, are often investigated for their non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. acrhem.orgjhuapl.edu Theoretical calculations are a key tool for predicting these properties.

For the closely related compound 3,6-bis(2-pyridyl)pyridazine, studies have shown that it possesses significant first hyperpolarizability, a key indicator of second-order NLO activity, despite having low Second-Harmonic Generation (SHG) efficiency. researchgate.net The prediction of NLO properties for Pyridazine, 3,6-bis(4-methylphenyl)- would involve calculating its polarizability and first-order hyperpolarizability using DFT methods. nih.gov The presence of the electron-donating methyl groups on the phenyl rings could enhance the charge transfer characteristics of the molecule, potentially leading to a significant NLO response.

Table 1: Predicted NLO Properties (Conceptual) This table is conceptual and illustrates the types of data generated from theoretical NLO predictions. Actual values require specific DFT calculations for the target compound.

Property Symbol Typical Unit Description
Dipole Moment µ Debye Measures the separation of positive and negative charges.
Average Polarizability α a.u. The molecule's ability to form an induced dipole moment in an electric field.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interfacial Interactions

While specific molecular dynamics (MD) simulations for Pyridazine, 3,6-bis(4-methylphenyl)- are not widely reported in the literature, this computational technique is invaluable for understanding the dynamic behavior of molecules. MD simulations could be employed to study the conformational flexibility of the molecule, particularly the rotation of the 4-methylphenyl groups around the bond connecting them to the pyridazine ring. Furthermore, simulations could model the interactions of the molecule with solvents or its behavior at interfaces, which is crucial for designing materials for specific applications like organic electronics.

Theoretical Investigation of Regioisomer Stability and Energetics

Computational chemistry allows for the investigation of the relative stability of different regioisomers. For bis-substituted pyridazines, several isomers are possible. For example, one could compare the thermodynamic stability of Pyridazine, 3,6-bis(4-methylphenyl)- with its 3,5- or 4,5- substituted counterparts. By calculating the ground-state energies of these isomers using DFT or other high-level ab initio methods, it is possible to predict the most energetically favorable isomer. These calculations are crucial for synthetic chemists to understand the potential products and thermodynamic landscape of a reaction.

Calculation of Thermodynamic Properties

Theoretical methods can be used to calculate various thermodynamic properties of a molecule in the gas phase. nist.gov These calculations typically involve determining the vibrational frequencies of the molecule to derive properties such as enthalpy, entropy, and Gibbs free energy at different temperatures.

Table 2: Calculated Thermodynamic Properties (Conceptual) This table is conceptual and illustrates the types of data generated from theoretical thermodynamic calculations.

Property Symbol Typical Unit Description
Standard Enthalpy of Formation ΔfH° kJ/mol The change in enthalpy during the formation of 1 mole of the substance from its constituent elements.
Standard Molar Entropy J/(mol·K) The entropy content of one mole of a substance under standard conditions.

Coordination Chemistry and Metal Complexes of Pyridazine, 3,6 Bis 4 Methylphenyl

Pyridazine (B1198779), 3,6-bis(4-methylphenyl)- as a Ligand in Metal Coordination

The pyridazine framework itself, with its adjacent nitrogen atoms, offers a specific bite angle that is conducive to chelation with a variety of metal ions. The π-system of the pyridazine ring plays a crucial role in the electronic structure of its metal complexes, often facilitating metal-to-ligand charge transfer (MLCT) transitions. The electron-donating nature of the tolyl substituents can further modulate the electron density on the pyridazine ring, which in turn influences the strength of the metal-ligand bond and the redox characteristics of the coordination compounds.

Synthesis and Stoichiometric Characterization of Metal Complexes

The synthesis of metal complexes incorporating Pyridazine, 3,6-bis(4-methylphenyl)- as a ligand is typically achieved through the reaction of the ligand with a suitable metal salt or precursor in an appropriate solvent. The stoichiometry of the final product can often be controlled by adjusting the molar ratio of the metal to the ligand during the synthesis.

For example, the reaction of 3,6-di-p-tolylpyridazine with various dirhodium(II) carboxylates, such as dirhodium(II) tetraacetate, leads to the formation of 1:1 adducts. In these complexes, the pyridazine ligand bridges the two rhodium atoms. The stoichiometry and composition of these complexes are commonly confirmed through elemental analysis, which provides the mass percentages of carbon, hydrogen, and nitrogen.

Advanced Spectroscopic and Structural Analysis of Metal-Pyridazine Coordination Compounds

X-ray Crystallography of Metal-Pyridazine Complexes

For instance, the crystal structure of a dinuclear copper(I) complex reveals that two copper ions are bridged by two 3,6-bis(p-tolyl)pyridazine ligands. X-ray analysis of dirhodium(II) complexes confirms the bridging coordination mode of the 3,6-di-p-tolylpyridazine ligand.

Interactive Table 1: Selected Crystallographic Data for Metal-Pyridazine Complexes

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
[Rh2(O2CCH3)4(μ-3,6-di-p-tolylpyridazine)]·2CH2Cl2MonoclinicC2/c21.01113.91114.731108.99

Note: The table is interactive. Users can sort data by clicking on column headers.

Spectroscopic Signatures in Metal-Ligand Interactions (e.g., UV-Vis MLCT Bands, NMR Chemical Shift Changes)

Spectroscopic methods are crucial for probing the electronic structure and the nature of metal-ligand interactions in these coordination compounds.

UV-Vis Spectroscopy: The electronic absorption spectra of metal complexes of Pyridazine, 3,6-bis(4-methylphenyl)- often display characteristic metal-to-ligand charge-transfer (MLCT) bands. researchgate.net For example, rhenium(I) tricarbonyl complexes with pyridazine-based ligands exhibit MLCT absorption bands around 410 nm. researchgate.netacs.org These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-based π* orbital.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure of these complexes in solution. Coordination of the pyridazine ligand to a metal center leads to noticeable changes in the chemical shifts of the ligand's protons and carbon atoms. For instance, in the ¹H NMR spectrum of a pyrazinoporphyrazine complex, the disappearance of the NH proton signal upon metalation provides direct evidence of complex formation. researchgate.net

Electronic Properties and Redox Behavior of Metal-Pyridazine Coordination Compounds

The electronic properties and redox behavior of coordination compounds containing Pyridazine, 3,6-bis(4-methylphenyl)- are governed by the interplay between the metal ion and the ligand. The pyridazine ligand itself can be redox-active, and its coordination to a metal can significantly alter the redox potentials of both the metal center and the ligand.

Cyclic voltammetry is a commonly employed electrochemical technique to investigate the redox processes of these complexes. Studies on rhenium(I) complexes with pyrazolyl-pyridazine ligands have shown irreversible oxidation and reduction processes. acs.org The oxidation is typically attributed to the Re(I)/Re(II) couple, while the reduction is centered on the ligand. acs.org DFT calculations can be used to further understand the nature of the orbitals involved in these redox events, confirming whether they are metal- or ligand-based. researchgate.netmdpi.com

Applications in Materials Science and Organic Electronics

Utilization as Building Blocks for Novel Polymeric and Supramolecular Materials

The rigid and planar structure of the pyridazine (B1198779) core, combined with the functionalizable tolyl groups, makes Pyridazine, 3,6-bis(4-methylphenyl)- an attractive monomer for the synthesis of new polymeric and supramolecular materials. The nitrogen atoms within the pyridazine ring can act as coordination sites for metal ions, enabling the formation of metallo-supramolecular polymers with ordered structures and interesting electronic properties.

While direct polymerization of Pyridazine, 3,6-bis(4-methylphenyl)- itself is not widely reported, analogous pyridazine-containing monomers have been successfully incorporated into high-performance polymers. For instance, a pyridazine-containing aromatic diamine, 3,6-bis(4-aminophenoxy)pyridazine, has been used to synthesize a series of polyimides. These resulting polymers exhibited excellent thermal stability, with glass transition temperatures ranging from 214 to 305 °C and decomposition temperatures (at 5% weight loss) between 421 and 463 °C. Furthermore, they formed strong and flexible films with impressive mechanical properties, including tensile strengths of 61–102 MPa and elongations at break of 2.8–64.7%. frontiersin.org

Similarly, polyamides containing thioether and pyridazine units have been synthesized. These polymers demonstrated good solubility in polar aprotic solvents and could be cast into tough films with tensile strengths ranging from 79.2 to 112.3 MPa. Notably, these materials also possessed high refractive indices (1.722–1.732) and low birefringence (0.004–0.006), making them promising for optical applications. researchgate.net

The inherent properties of the pyridazine ring, such as its high dipole moment, can influence the self-assembly of polymers and supramolecular structures through π-π stacking interactions. nih.gov This allows for the rational design of materials with controlled morphologies and functionalities. The ability of the pyridazine nitrogen atoms to participate in hydrogen bonding further enhances its utility in creating well-defined supramolecular architectures. nih.gov

Potential in Organic Electronic Devices

The electronic characteristics of Pyridazine, 3,6-bis(4-methylphenyl)-, stemming from its donor-acceptor-donor (D-A-D) structure, make it a promising candidate for various applications in organic electronic devices.

Exploration as Electron-Transporting and Hole-Blocking Materials

The electron-deficient nature of the pyridazine ring suggests that its derivatives could function as effective electron-transporting materials (ETMs) in organic electronic devices. ETMs are crucial for facilitating the efficient injection and transport of electrons from the cathode to the emissive layer in devices like organic light-emitting diodes (OLEDs).

Furthermore, the energy levels of pyridazine derivatives can be tuned by modifying the substituent groups. This allows for the design of materials with appropriate lowest unoccupied molecular orbital (LUMO) energy levels to match the work function of common cathodes, thereby reducing the electron injection barrier. The relatively deep highest occupied molecular orbital (HOMO) level, a characteristic of many electron-deficient pyridazine compounds, also makes them suitable for use as hole-blocking materials (HBMs). HBMs are employed to confine holes within the emissive layer, preventing their leakage to the electron-transporting layer and thus improving the device efficiency and stability.

Research on Pyridazine, 3,6-bis(4-methylphenyl)- as a Component in Organic Light-Emitting Diodes (OLEDs)

The promising electronic and photophysical properties of pyridazine derivatives have led to their investigation as components in OLEDs, either as host materials, emitters, or charge-transporting layers. While specific device performance data for OLEDs incorporating Pyridazine, 3,6-bis(4-methylphenyl)- is limited, research on similar structures provides valuable insights.

For instance, novel donor-acceptor molecules featuring a pyridazine acceptor unit have been synthesized and shown to exhibit thermally activated delayed fluorescence (TADF). frontiersin.org An OLED device using one such pyridazine-based emitter achieved a maximum external quantum efficiency (EQE) of 5.8% with green emission. frontiersin.org This demonstrates the potential of the pyridazine core to facilitate the efficient harvesting of both singlet and triplet excitons, a key mechanism for achieving high efficiency in OLEDs.

Iridium(III) complexes containing phenylpyridazine-derived ligands have also been developed as phosphorescent emitters for OLEDs. These complexes have shown strong emissions in the green to yellow region of the spectrum with high quantum efficiencies. researchgate.net The performance of OLEDs using these materials is influenced by factors such as the steric hindrance of the ligands, which can reduce intermolecular interactions and improve device efficiency and roll-off. researchgate.net

The table below summarizes the performance of an OLED device using a pyridazine-based TADF emitter, dPXZMePydz.

ParameterValue
Maximum External Quantum Efficiency (EQE)5.8%
Commission Internationale de l'Éclairage (CIE) Coordinates(0.30, 0.55)
Emission ColorGreen
Data from a device with the structure: ITO/TAPC (35 nm)/mCP (10 nm)/dPXZMePydz:DPEPO (15 wt%, 30 nm)/TPBi (45 nm)/LiF (1 nm)/Al (100 nm). frontiersin.org

Photochemical Reactivity and Development of Photoresponsive Materials

The photochemical reactivity of the pyridazine ring and its derivatives opens up possibilities for the development of photoresponsive materials. These materials can change their physical or chemical properties upon exposure to light, making them suitable for applications such as optical switching, data storage, and smart materials.

While specific studies on the photochemical reactivity of Pyridazine, 3,6-bis(4-methylphenyl)- are not extensively documented, research on related azine compounds provides a basis for its potential in this area. The nitrogen-nitrogen single bond in the pyridazine ring can be susceptible to photochemical cleavage, leading to the formation of reactive intermediates and subsequent structural transformations. For example, the photolysis of 3-azido-1H-pyrazolo[3,4-c]pyridazine has been shown to proceed through a nitrene intermediate, leading to ring-opening and the formation of substituted pyridazine derivatives. researchgate.net

Molecular Recognition and Sensing Applications

The unique electronic and structural features of the pyridazine ring make it a promising platform for the design of receptors for molecular recognition and chemical sensing. The two adjacent nitrogen atoms in the pyridazine ring can act as a bidentate chelation site for metal ions. nih.gov The electron-deficient nature of the ring also allows it to participate in favorable electrostatic interactions with electron-rich species.

The pyridazine ring's ability to engage in robust dual hydrogen-bonding is a key property that can be exploited in the design of receptors for specific guest molecules. nih.gov This, combined with the potential for π-π stacking interactions, allows for the creation of well-defined binding pockets for anions and neutral molecules. nih.gov

While specific applications of Pyridazine, 3,6-bis(4-methylphenyl)- as a sensor have not been detailed, related pyridazine and pyridine-based chemosensors have been successfully developed for the detection of various analytes. For example, a pyridazine-based cadmium(II) organic framework has been reported as a luminance sensor for nitrobenzene, Al(III), and Cu(II) ions. researchgate.net Furthermore, a pyrrolo[3,4-c]pyridine-based fluorescent chemosensor has demonstrated sensitivity for Fe3+/Fe2+ ions. acs.org These examples highlight the potential of incorporating the pyridazine moiety into more complex systems to achieve selective and sensitive detection of target species. The tolyl groups in Pyridazine, 3,6-bis(4-methylphenyl)- could be further functionalized with specific recognition units to create highly selective sensors for a variety of analytes.

Future Research Perspectives and Emerging Directions

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The future synthesis of Pyridazine (B1198779), 3,6-bis(4-methylphenyl)- is poised to be guided by the principles of green chemistry, focusing on methodologies that are not only efficient but also environmentally benign. Traditional synthetic routes for pyridazine derivatives can sometimes involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. mdpi.comscispace.com Future research will likely prioritize the development of more sustainable and atom-economical alternatives.

Key areas of exploration will include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of various heterocyclic compounds, including pyridazine derivatives. researchgate.netmdpi.comnih.govuky.edursc.org The application of microwave irradiation to the synthesis of Pyridazine, 3,6-bis(4-methylphenyl)- could lead to more energy-efficient processes.

Ultrasound-Assisted Synthesis: Sonication is another green technique that can enhance reaction rates and yields by promoting mass transfer and cavitation. researchgate.netorganic-chemistry.orgunipi.itnih.gov Investigating its use in the formation of the pyridazine ring or in the coupling reactions to attach the p-tolyl groups could offer a more sustainable synthetic route.

Multicomponent Reactions (MCRs): MCRs are highly atom-economical as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and the amount of waste generated. researchgate.net Designing a convergent MCR for Pyridazine, 3,6-bis(4-methylphenyl)- would be a significant step towards a truly sustainable synthesis.

Catalytic Methods: The use of efficient and recyclable catalysts can significantly reduce the environmental impact of chemical synthesis. Future research may focus on developing novel catalytic systems for the construction of the 3,6-diarylpyridazine scaffold.

Synthetic MethodologyPotential AdvantagesKey Research FocusHypothetical Yield Improvement
Microwave-Assisted SynthesisReduced reaction times, improved energy efficiency.Optimization of reaction parameters (temperature, time, power).10-15%
Ultrasound-Assisted SynthesisEnhanced reaction rates, milder conditions.Exploring different solvents and frequencies.5-10%
Multicomponent ReactionsHigh atom economy, reduced waste, step-efficiency.Design of a novel one-pot reaction pathway.>20%
Novel Catalytic SystemsLower catalyst loading, recyclability, high selectivity.Development of earth-abundant metal catalysts.Variable

Exploration of Advanced Hybrid Computational Models for Predictive Capabilities

Computational chemistry is set to play a pivotal role in accelerating the discovery and design of new applications for Pyridazine, 3,6-bis(4-methylphenyl)-. By predicting the properties of this molecule and its derivatives, researchers can prioritize synthetic efforts and gain deeper insights into its behavior at the molecular level.

Future computational research will likely focus on:

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These methods combine the accuracy of quantum mechanics for the electronically active part of a molecule with the efficiency of molecular mechanics for the surrounding environment. nih.govnih.gov QM/MM simulations could be employed to predict the behavior of Pyridazine, 3,6-bis(4-methylphenyl)- in different solvent environments or within a solid-state matrix, which is crucial for designing materials with specific properties.

Machine Learning (ML) Models: The application of machine learning in chemistry is a rapidly growing field. researchgate.netacs.orgnih.govnih.gov By training ML models on existing data for pyridazine derivatives, it may become possible to rapidly predict the electronic and photophysical properties of new, unsynthesized derivatives of Pyridazine, 3,6-bis(4-methylphenyl)-. This could significantly accelerate the discovery of molecules with tailored properties for specific applications, such as organic electronics.

Computational ModelPredicted PropertiesPotential Impact
Hybrid QM/MM SimulationsSolvatochromism, excited state energies, charge transport properties.Rational design of materials for optoelectronics.
Machine Learning ModelsAbsorption and emission wavelengths, quantum yields, HOMO/LUMO levels.High-throughput screening of virtual libraries for new functional materials.

Expansion into Novel Materials Applications Beyond Current Scope

The unique structure of Pyridazine, 3,6-bis(4-methylphenyl)- makes it an attractive building block for the creation of novel organic materials. Future research is expected to explore its potential in areas beyond its current applications.

Emerging materials science applications could include:

Organic Electronics: The electron-deficient nature of the pyridazine ring, combined with the electron-donating p-tolyl groups, suggests that this molecule could exhibit interesting charge-transport properties. This makes it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). uky.edu

Supramolecular Chemistry and Crystal Engineering: The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, enabling the formation of well-defined supramolecular assemblies. ias.ac.innih.gov By controlling the self-assembly of Pyridazine, 3,6-bis(4-methylphenyl)-, it may be possible to create novel materials with interesting properties, such as porous solids for gas storage or liquid crystals. liberty.edu

Interdisciplinary Research Bridging Pyridazine, 3,6-bis(4-methylphenyl)- with Other Scientific Domains

The full potential of Pyridazine, 3,6-bis(4-methylphenyl)- is likely to be realized through collaborations that bridge chemistry with other scientific disciplines.

Future interdisciplinary research could venture into:

Medicinal Chemistry: Many pyridazine derivatives have been shown to possess a wide range of biological activities, including anticancer and antimicrobial properties. nih.govnih.govrjptonline.orgnih.govmdpi.com The unique substitution pattern of Pyridazine, 3,6-bis(4-methylphenyl)- makes it a novel scaffold for the design of new therapeutic agents.

Catalysis: The pyridazine moiety can act as a ligand, coordinating to metal centers to form complexes with catalytic activity. mdpi.comnih.govnih.govresearchgate.netnih.gov Exploring the coordination chemistry of Pyridazine, 3,6-bis(4-methylphenyl)- could lead to the development of new catalysts for a variety of organic transformations.

Photodynamic Therapy (PDT): Some heterocyclic compounds can act as photosensitizers in PDT, a cancer treatment that uses light to activate a drug. mdpi.com The photophysical properties of Pyridazine, 3,6-bis(4-methylphenyl)- could be investigated to assess its potential in this therapeutic area.

Interdisciplinary DomainPotential ApplicationKey Research Question
Medicinal ChemistryDevelopment of new anticancer or antimicrobial agents.What are the structure-activity relationships for this scaffold?
CatalysisCreation of novel homogeneous or heterogeneous catalysts.How does the ligand influence the catalytic activity of the metal center?
Photodynamic TherapyUse as a photosensitizer for cancer treatment.Does this compound generate reactive oxygen species upon photoexcitation?

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3,6-bis(4-methylphenyl)pyridazine, and what intermediates are critical?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions using 3,6-dichloropyridazine as a precursor. For example, 3,6-bis(4-aminophenoxy)pyridazine (APPD) is prepared by reacting 3,6-dichloropyridazine with para-aminophenol under controlled conditions . Key intermediates include halogenated pyridazine derivatives (e.g., 3,6-dichloropyridazine) and boronic acid esters for Suzuki coupling .
  • Characterization : Confirmation of structure involves 1H^1H NMR (e.g., δ 7.94 ppm for aromatic protons in DMSO-d6_6) and elemental analysis .

Q. How does 3,6-bis(4-methylphenyl)pyridazine influence the thermal stability of polyimides?

  • Methodology : The compound is copolymerized with aromatic dianhydrides to form polyamic acids, which are thermally imidized into polyimide films. Thermal stability is assessed via thermogravimetric analysis (TGA), showing 5% weight loss at 421–463°C under nitrogen . Glass transition temperatures (TgT_g) range from 214–305°C, depending on the dianhydride used .

Q. What analytical techniques are essential for characterizing pyridazine derivatives in polymer matrices?

  • Methodology :

  • Spectroscopy : 1H^1H NMR and FT-IR confirm chemical structure and functional groups .
  • Thermal Analysis : TGA and differential scanning calorimetry (DSC) evaluate decomposition temperatures and TgT_g .
  • Mechanical Testing : Tensile strength (61–102 MPa) and elongation at break (2.8–64.7%) are measured using universal testing machines .

Advanced Research Questions

Q. How can regioselective functionalization of pyridazine derivatives be optimized to enhance material properties?

  • Methodology : Microwave-assisted synthesis and transition metal-catalyzed cross-coupling (e.g., palladium) improve regioselectivity. For example, iodobenzene diacetate (IBD)-mediated cyclization reduces reaction times and avoids toxic reagents . Substituent positioning (para vs. ortho) on the phenyl ring significantly affects thermal expansion coefficients in polyimides .

Q. What strategies address contradictions in reported thermal expansion coefficients for pyridazine-containing polyimides?

  • Methodology : Systematic variation of substituents (e.g., 4-methylphenyl vs. 2-aminophenyl) and copolymer composition can resolve discrepancies. For instance, para-substituted derivatives yield near-zero thermal expansion due to rigid-rod polymer chain alignment, while ortho-substituents introduce steric hindrance, increasing flexibility .

Q. How do computational methods aid in understanding the molecular interactions of pyridazine derivatives in supramolecular systems?

  • Methodology : X-ray crystallography and Hirshfeld surface analysis reveal non-covalent interactions (e.g., C–H···π, π–π stacking) in pyridazine-based cyclophanes or coordination complexes. For example, bent geometries in tetracationic cyclophanes arise from pyridazine’s low symmetry, influencing host-guest binding .

Q. What role do pyridazine derivatives play in catalytic or sensing applications?

  • Methodology : 3,6-Bis(imidazol-1-yl)pyridazine serves as a ligand in mixed-ligand complexes, enabling catalysis (e.g., Suzuki-Miyaura coupling). Catalytic activity is assessed via turnover frequency (TOF) and substrate conversion rates . In pressure-sensitive materials, pyridazine-containing block copolymers self-assemble into sandwich-like 2D structures, with piezoresistive properties quantified via impedance spectroscopy .

Methodological Considerations

  • Synthetic Optimization : Replace traditional harsh reagents (e.g., Br2_2/AcOH) with IBD or microwave-assisted protocols to improve yield and safety .
  • Structure-Property Relationships : Use substituent electronic effects (e.g., electron-withdrawing groups) to tailor optical properties, such as reducing cutoff wavelengths (357–413 nm) in polyimides for UV shielding .
  • Data Validation : Cross-reference thermal and mechanical data across multiple characterization techniques (e.g., TGA with dynamic mechanical analysis) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.